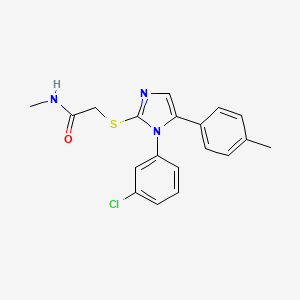

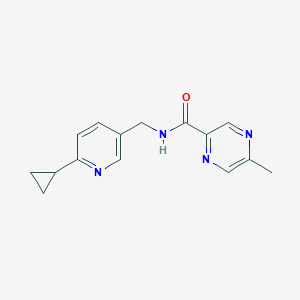

![molecular formula C13H17N3O4S B2701004 N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide CAS No. 1008661-30-0](/img/structure/B2701004.png)

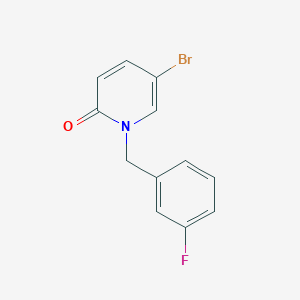

N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide” is a chemical compound with the molecular formula C13H17N3O4S and a formula weight of 311.36 . It is also known by several synonyms, including “N-methoxy-N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo [1,2-a]quinoxaline-7-sulfonamide” and "Pyrrolo [1,2-a]quinoxaline-7-sulfonamide, 1,2,3,3a,4,5-hexahydro-N-methoxy-N-methyl-4-oxo-" .

Applications De Recherche Scientifique

Green Synthesis and Antibacterial Activity

Quinoxaline sulfonamides, synthesized through green chemistry approaches, have shown promise as antibacterial agents. Alavi et al. (2017) described an efficient method for synthesizing different quinoxalines, which were evaluated for antibacterial activities against Staphylococcus spp. and Escherichia coli, showing significant efficacy (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Anticancer Potential

Research into novel thiophene derivatives with sulfonamide, quinoline, and other moieties has unveiled potential anticancer agents. Ghorab, Bashandy, and Alsaid (2014) synthesized a series of compounds tested against the human breast cancer cell line (MCF7), with several exhibiting cytotoxic activities surpassing that of doxorubicin, a known anticancer drug (Ghorab, Bashandy, & Alsaid, 2014).

Neuroprotection in Cerebral Ischemia

Quinoxaline derivatives also show promise as neuroprotectants. Sheardown et al. (1990) discussed 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a potent inhibitor for the non-NMDA glutamate receptor, demonstrating protection against global ischemia even when administered hours after ischemic challenge (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).

Sulfonamide-Based Hybrid Compounds

Sulfonamides, including those with quinoxaline structures, are notable for their diverse pharmacological properties. A review by Ghomashi et al. (2022) highlighted recent advances in sulfonamide hybrids, indicating their antibacterial, anti-carbonic anhydrase, and antitumor activities among others (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Synthesis and Evaluation for Antiproliferative Activity

Further research into pyrrolo-quinoline derivatives as potential antineoplastic drugs by Ferlin et al. (2000) has uncovered compounds with significant cell growth inhibitory properties, especially against solid tumor-derived cell lines, offering a new avenue for cancer treatment research (Ferlin, Gatto, Chiarelotto, & Palumbo, 2000).

Orientations Futures

The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

Propriétés

IUPAC Name |

N-methoxy-N-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-15(20-2)21(18,19)9-5-6-11-10(8-9)14-13(17)12-4-3-7-16(11)12/h5-6,8,12H,3-4,7H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKMQEJMHDKNTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

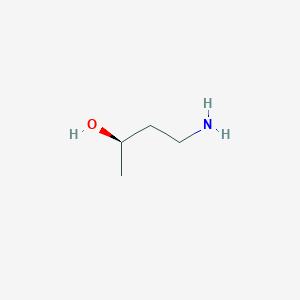

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2700931.png)

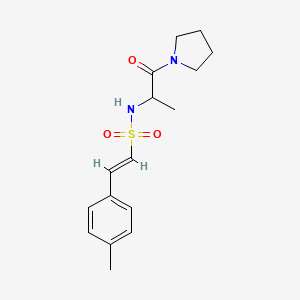

![3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2700935.png)

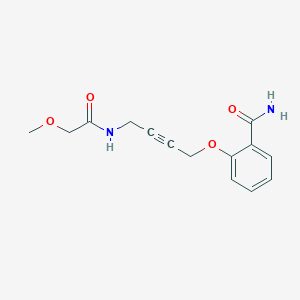

![(E)-N-benzyl-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2700939.png)

![N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2700942.png)